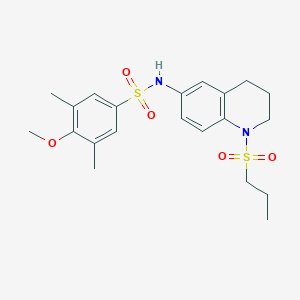

4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound. The structure is complex and features a variety of functional groups including a sulfonyl group, a methoxy group, and a tetrahydroquinoline ring system. Compounds with these structural motifs are often of interest for their biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

Synthesis of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the formation of the tetrahydroquinoline core through a Pictet-Spengler reaction, followed by sulfonation using a propylsulfonyl chloride.

Formation of 4-methoxy-3,5-dimethylbenzenesulfonamide: : The benzene derivative is synthesized using standard aromatic substitution reactions, followed by sulfonamide formation with an appropriate amine.

Coupling Reaction: : Finally, the tetrahydroquinoline derivative is coupled with the benzenesulfonamide derivative under suitable conditions, typically involving the use of coupling reagents such as EDCI and DMAP in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This could involve:

Continuous-flow reactions: : To ensure consistent reaction conditions.

Catalytic processes: : To enhance reaction efficiency and reduce the amount of reagents needed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions including:

Oxidation: : The methoxy and methyl groups on the benzene ring are susceptible to oxidation under strong oxidizing conditions.

Reduction: : The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: : The methoxy and sulfonamide groups can be substituted under appropriate nucleophilic or electrophilic conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used for reduction.

Substitution: : Various nucleophiles or electrophiles, along with suitable bases or acids, depending on the specific substitution reaction.

Major Products

Oxidation Products: : Corresponding carboxylic acids or aldehydes.

Reduction Products: : Corresponding thiols or sulfides.

Substitution Products: : Varied, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, useful in drug discovery and development.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, aiding in the study of various biochemical pathways.

Medicine

Medically, compounds with similar structures have been investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and inflammation.

Industry

Industrially, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications due to its diverse functional groups and potential for further chemical modification.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. Generally, it might interact with:

Enzymes: : Acting as an inhibitor by binding to the active site or allosteric site, thereby modulating the enzyme's activity.

Receptors: : Acting as an agonist or antagonist, altering the receptor's function and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

4-methoxy-3,5-dimethylbenzenesulfonamide: : Lacks the tetrahydroquinoline moiety.

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: : Lacks the methoxy and dimethyl groups on the benzene ring.

Unique Features

What sets 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is the presence of both the tetrahydroquinoline moiety and the fully substituted benzene ring, providing a unique scaffold that can offer distinct biological activities and chemical reactivity profiles compared to simpler analogs.

So, what else can I assist you with?

Biological Activity

4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with a complex structure that includes a sulfonyl group, methoxy group, and a tetrahydroquinoline ring system. This compound's diverse functional groups suggest potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction followed by sulfonation with propylsulfonyl chloride.

- Synthesis of Benzene Derivative : This involves standard aromatic substitution reactions to create the 4-methoxy-3,5-dimethylbenzenesulfonamide.

- Coupling Reaction : The final step involves coupling the tetrahydroquinoline derivative with the benzenesulfonamide using coupling reagents like EDCI and DMAP in an organic solvent such as dichloromethane.

The biological activity of this compound may involve interactions with various molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, modulating their activity.

- Receptor Interaction : It may function as an agonist or antagonist at specific receptors, altering signaling pathways associated with those receptors.

Anticancer Properties

Compounds with similar structures have demonstrated significant anticancer activity. For example, derivatives tested against various cancer cell lines (A-549, MCF7, HCT-116) showed promising results with IC50 values ranging from 0.02 to 0.08 μmol/mL . The presence of the sulfonamide group is often associated with enhanced cytotoxicity in cancer cells.

Antioxidant Activity

The antioxidant activity of compounds similar to this compound has been assessed through DPPH radical-scavenging assays. Some derivatives exhibited moderate antioxidant effects comparable to ascorbic acid at concentrations around 100 μg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-methoxy-3,5-dimethylbenzenesulfonamide | Lacks tetrahydroquinoline moiety | Moderate anticancer activity |

| N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | Lacks methoxy and dimethyl groups | Potential antiviral properties |

| IMB-0523 | N-phenylbenzamide derivative | Anti-HBV activity through A3G modulation |

Case Studies and Research Findings

Recent studies have begun exploring the biological activities of compounds structurally related to this compound:

- Antiviral Studies : Research on N-phenylbenzamide derivatives indicated their ability to inhibit HBV replication in vitro and in vivo models through mechanisms involving A3G modulation .

- Anticancer Studies : Investigations into benzoxathiazine derivatives showed promising anticancer effects against A549 and HCT116 cell lines with low IC50 values .

- Antioxidant Studies : Compounds exhibiting DPPH radical-scavenging activity suggest potential applications in reducing oxidative stress-related diseases .

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-14-18(8-9-20(17)23)22-30(26,27)19-12-15(2)21(28-4)16(3)13-19/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRGQDDLOBQBSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.